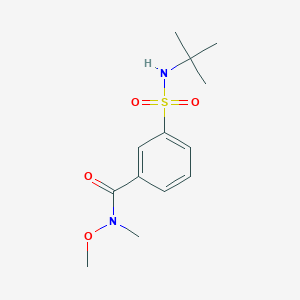![molecular formula C19H20FNO B12619267 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one CAS No. 918519-38-7](/img/structure/B12619267.png)
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a methylamino group, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with benzylmethylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with a suitable enone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets. The benzyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-[Benzyl(methyl)amino]-1-phenylpent-1-en-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-[Benzyl(methyl)amino]-1-(4-chlorophenyl)pent-1-en-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Número CAS |
918519-38-7 |
|---|---|
Fórmula molecular |
C19H20FNO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
5-[benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C19H20FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-12H,13-15H2,1H3 |
Clave InChI |
JOFUCFFUTDYTPO-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)C=CC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


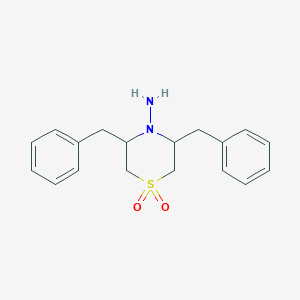
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
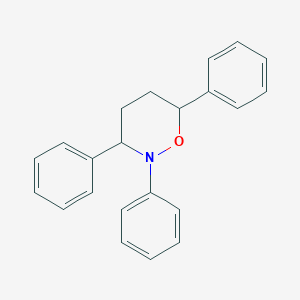


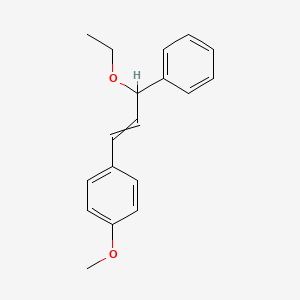
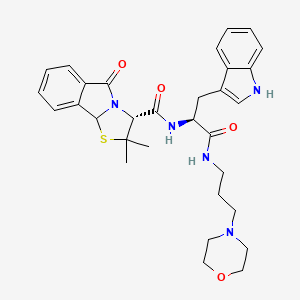
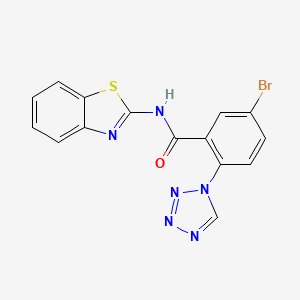
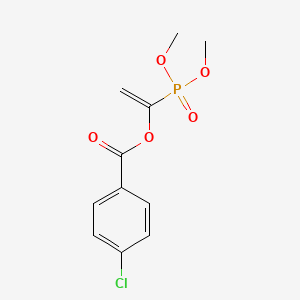
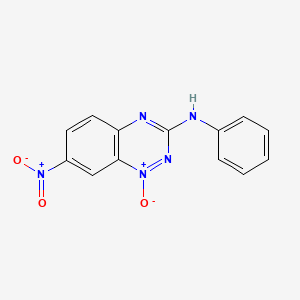
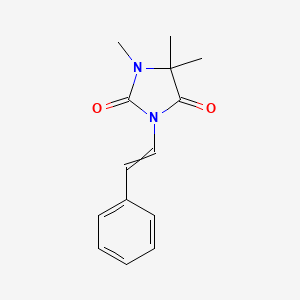
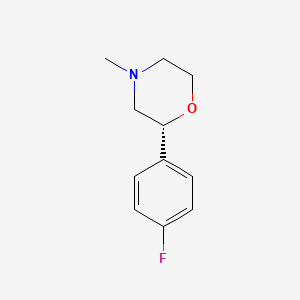
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
